molecular formula C13H21NO3 B1468616 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid CAS No. 1469110-04-0

1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468616
CAS RN: 1469110-04-0
M. Wt: 239.31 g/mol
InChI Key: HIYQIUXEQJEAET-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid, also known as CX-1739, is a chemical compound. This compound belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3. The structure of this compound is characterized by the pyrrolidine ring and its derivatives .


Chemical Reactions Analysis

The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.31 g/mol. More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

  • Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : A study by Cordero et al. (2009) explored the preparation of alpha-cyclopropyl-beta-homoprolines, derivatives related to pyrrolidine-3-carboxylic acids, demonstrating the potential for creating structurally complex and stereocontrolled cyclic amino acids. This synthesis pathway showcases the versatility of pyrrolidine derivatives in forming the backbone for more complex molecules (Cordero et al., 2009).

  • Stereoselective Synthesis of Azetidines and Pyrrolidines : The stereospecific formation of pyrrolidin-3-ols and azetidines from enantiopure (2-aminoalkyl)oxiranes as outlined by Medjahdi et al. (2009), highlights the strategic use of pyrrolidine structures in achieving high-yield and stereocontrolled synthetic processes. Such methodologies are critical for developing pharmaceuticals and other biologically active molecules (Medjahdi et al., 2009).

Applications in Medicinal Chemistry

  • Anticancer Activity of Piperazine-2,6-Dione Derivatives : Kumar et al. (2013) explored the synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity. Although not directly related to pyrrolidine-3-carboxylic acids, this study underscores the significance of cyclic amino acid derivatives in discovering new anticancer agents. The structural modification of these compounds to improve biological activity emphasizes the importance of chemical derivatives in therapeutic applications (Kumar et al., 2013).

  • Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- Carboxylic Acids : The study by Marandi (2018) highlights the synthesis of cyclohexylamino derivatives, showcasing the flexibility of pyrrolidine and related structures in synthesizing compounds with potential medicinal and biological significance. This synthesis pathway demonstrates the adaptability of pyrrolidine derivatives in creating bioactive molecules (Marandi, 2018).

Safety and Hazards

The safety data sheet for a similar compound, pyrrolidine-3-carboxylic acid, indicates that it causes serious eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-(2-cyclohexylacetyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(8-10-4-2-1-3-5-10)14-7-6-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYQIUXEQJEAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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